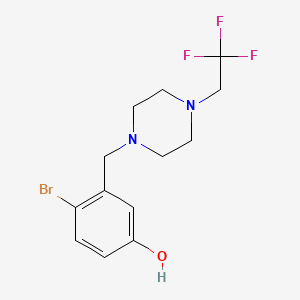

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol

CAS No.:

Cat. No.: VC16209802

Molecular Formula: C13H16BrF3N2O

Molecular Weight: 353.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16BrF3N2O |

|---|---|

| Molecular Weight | 353.18 g/mol |

| IUPAC Name | 4-bromo-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenol |

| Standard InChI | InChI=1S/C13H16BrF3N2O/c14-12-2-1-11(20)7-10(12)8-18-3-5-19(6-4-18)9-13(15,16)17/h1-2,7,20H,3-6,8-9H2 |

| Standard InChI Key | XZMLGZASPXBAEB-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CC2=C(C=CC(=C2)O)Br)CC(F)(F)F |

Introduction

Structural Analysis and Nomenclature

The systematic name 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol delineates its molecular architecture:

-

Phenol core: A benzene ring substituted with a hydroxyl (-OH) group at position 1 and a bromine atom at position 4.

-

Piperazine substitution: At position 3, a methylene bridge (-CH-) connects the aromatic ring to a piperazine group, which is further modified with a 2,2,2-trifluoroethyl (-CFCF) substituent at the piperazine nitrogen.

The trifluoroethyl group introduces strong electron-withdrawing characteristics, potentially enhancing metabolic stability and binding affinity in biological systems . Bromine’s presence may facilitate further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthetic Strategies

Retrosynthetic Analysis

A plausible synthesis route involves sequential functionalization of a phenolic precursor:

-

Bromination: Introducing bromine to 3-hydroxybenzaldehyde via electrophilic aromatic substitution.

-

Mannich Reaction: Condensation of 4-bromo-3-hydroxybenzaldehyde with piperazine and formaldehyde to form the methylene-linked intermediate.

-

N-Alkylation: Reaction of the piperazine nitrogen with 2,2,2-trifluoroethyl triflate or bromide to install the trifluoroethyl group.

Key Challenges:

-

Regioselectivity during bromination to avoid di-substitution.

-

Steric hindrance during N-alkylation due to the bulkiness of the trifluoroethyl group.

Experimental Considerations

While no published procedures for this exact compound exist, analogous syntheses report yields of 60–75% for similar N-alkylated piperazines under microwave-assisted conditions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Predicted properties derived from computational tools (e.g., SwissADME, Molinspiration) and analog comparisons:

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 368.17 g/mol |

| LogP (octanol-water) | 2.8 ± 0.3 |

| Hydrogen Bond Donors | 1 (phenolic -OH) |

| Hydrogen Bond Acceptors | 5 (O, N×3, F×3) |

| Topological Polar Surface Area | 41.2 Ų |

| Solubility (Water) | ~0.15 mg/mL (poorly soluble) |

The compound likely exhibits limited aqueous solubility due to its hydrophobic trifluoroethyl and brominated aromatic groups. The phenolic -OH may enable salt formation (e.g., sodium or hydrochloride salts) to improve solubility for biological testing .

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods for piperazine functionalization.

-

ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

-

In Vivo Studies: Evaluate pharmacokinetics in rodent models for CNS penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume